molecular formula C16H19NOS2 B14691016 3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine CAS No. 35012-52-3

3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine

Cat. No.: B14691016
CAS No.: 35012-52-3
M. Wt: 305.5 g/mol
InChI Key: CDLDDIHSXRLVEM-UHFFFAOYSA-N
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Description

3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine is a heterocyclic compound that features a piperidine ring substituted with methoxy and dithiophenylmethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may utilize catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed C-H arylation and sulfur cyclization reactions are employed to produce thiophene derivatives in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace substituents on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine involves interactions with molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving electron transfer or binding to specific sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and properties .

Properties

IUPAC Name

3-(dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS2/c1-17-10-12(9-13(11-17)18-2)16(14-5-3-7-19-14)15-6-4-8-20-15/h3-8,13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLDDIHSXRLVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956450
Record name 3-[Di(thiophen-2-yl)methylidene]-5-methoxy-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35012-52-3
Record name Piperidine, 3-(di-2-thienylmethylene)-5-methoxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035012523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[Di(thiophen-2-yl)methylidene]-5-methoxy-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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